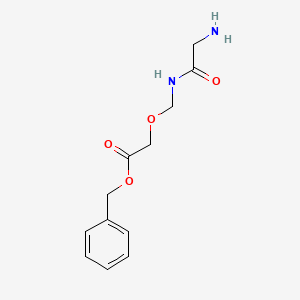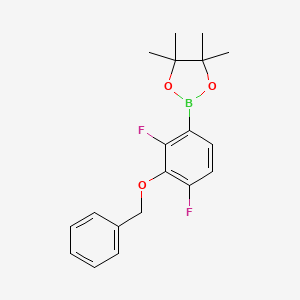
3-(sec-Butyl)quinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(sec-Butyl)quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-Butyl)quinoxalin-2(1H)-one typically involves the condensation of o-phenylenediamine with a suitable diketone. One common method is the reaction of o-phenylenediamine with 2-butanone under acidic conditions to form the quinoxaline ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening and automated synthesis can also enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(sec-Butyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinoxaline-2,3-dione, dihydroquinoxaline, and various substituted quinoxalines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(sec-Butyl)quinoxalin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable lead compound in drug discovery.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and viral infections.
Industry: The compound is used in the development of agrochemicals and materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(sec-Butyl)quinoxalin-2(1H)-one involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit enzymes, interfere with DNA replication, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound without the sec-butyl group.
2,3-Dimethylquinoxaline: A derivative with methyl groups at the 2 and 3 positions.
6-Nitroquinoxaline: A derivative with a nitro group at the 6 position.
Uniqueness
3-(sec-Butyl)quinoxalin-2(1H)-one is unique due to the presence of the sec-butyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in various applications compared to other quinoxaline derivatives.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
3-butan-2-yl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-3-8(2)11-12(15)14-10-7-5-4-6-9(10)13-11/h4-8H,3H2,1-2H3,(H,14,15) |
Clave InChI |
GBSYCRWRLITZFA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=NC2=CC=CC=C2NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



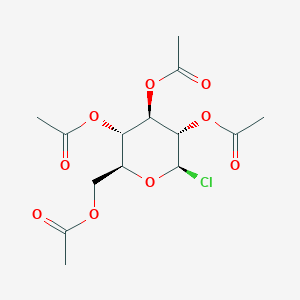
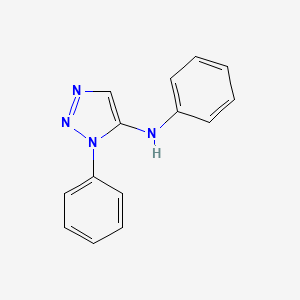
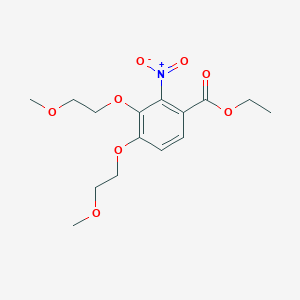
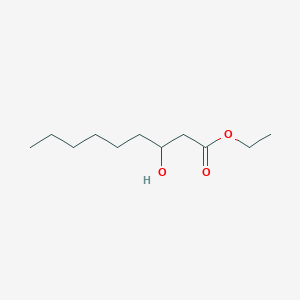
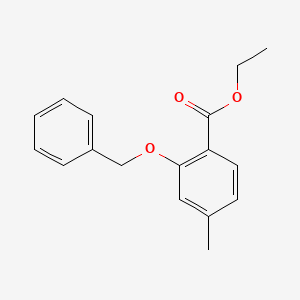
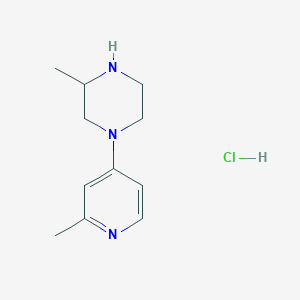

![Methyl (R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoate](/img/structure/B14025744.png)

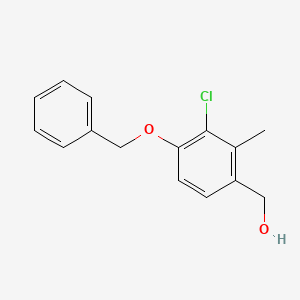
![[4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate](/img/structure/B14025757.png)
